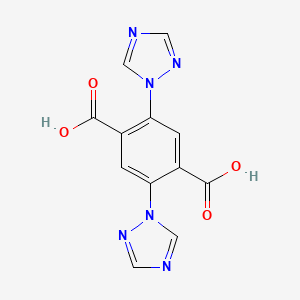

2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid

Description

Properties

IUPAC Name |

2,5-bis(1,2,4-triazol-1-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O4/c19-11(20)7-1-9(17-5-13-3-15-17)8(12(21)22)2-10(7)18-6-14-4-16-18/h1-6H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLIKKYPSHXLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N2C=NC=N2)C(=O)O)N3C=NC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid typically involves the condensation reaction between terephthalic acid and 1H-1,2,4-triazole-1-carbaldehyde under suitable conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The triazole rings in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups[][3].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Coordination Chemistry

DTA is primarily utilized as a ligand in the formation of metal-organic frameworks (MOFs) . These frameworks are essential for applications in gas storage, catalysis, and separation processes. The ability of DTA to form stable coordination complexes with various metal ions enhances its utility in these areas.

Table 1: Common Metal Complexes Formed with DTA

| Metal Ion | Coordination Number | Application Area |

|---|---|---|

| Zn(II) | 4 | Catalysis |

| Cu(II) | 6 | Gas Storage |

| Co(II) | 5 | Magnetic Materials |

Research indicates that derivatives of DTA exhibit antimicrobial and anticancer properties. Studies have shown that DTA can inhibit the growth of certain bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study: Anticancer Activity

A study published in June 2023 demonstrated that DTA derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Material Science

In material science, DTA is being explored for its potential in developing advanced materials with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in improving the thermal properties of composites.

Table 2: Properties of DTA-Enhanced Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polypropylene-DTA | 250 | 30 |

| Epoxy-DTA | 300 | 50 |

Mechanism of Action

The mechanism of action of 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. In coordination chemistry, it acts as a ligand, binding to metal ions to form stable complexes. In biological systems, its derivatives may exert effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

2,5-Di(1H-imidazol-1-yl)terephthalic Acid (H₂BTA)

- Structural Differences : Replaces triazole with imidazole rings (C₃H₃N₂ vs. C₂H₂N₃), altering electron distribution and coordination flexibility.

- Coordination : Binds La³⁺, Nd³⁺, and Zn²⁺ to form MOFs with binuclear units, but imidazole’s weaker π-accepting ability may reduce framework stability compared to triazole-based systems .

3-(1H-1,2,4-Triazol-1-yl)benzoic Acid

- Structural Simplicity : Single triazole group on a benzoate linker, limiting connectivity and pore size in MOFs.

- Applications : Less versatile in sensing or catalysis due to restricted porosity and ligand rigidity.

3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic Acid

- Extended Conjugation : Biphenyl core increases ligand rigidity and pore aperture in MOFs.

- Coordination : Forms 3D networks with larger surface areas (e.g., ~1,200 m²/g) for gas adsorption, outperforming H₂BTTA in CO₂ uptake .

Comparative Performance in MOFs

Stability :

Luminescence Sensing :

- H₂BTTA’s triazole groups lower the LUMO energy (-2.437 eV vs. -1.954 eV for H₂FDA), enhancing electron transfer to nitroaromatics . The Dy-H₂BTTA complex detects 4-nitrophenol at 0.0676 μM, outperforming Eu-based sensors using other ligands .

Magnetic Properties :

- Co(II)-H₂BTTA CPs exhibit spin-canted antiferromagnetism (TN = 12 K), while Mn(II) analogues show weak ferromagnetic coupling . Imidazole-based ligands often yield less predictable magnetic behaviors due to flexible coordination modes.

Mechanistic Insights

- Acid-Base Resistance : H₂BTTA’s free triazole N atoms act as proton acceptors, stabilizing MOFs in acidic media. This is absent in carboxylate-only ligands like H₃cphi .

- Host-Guest Interactions : Computational studies (CASSCF/NEVPT2) confirm H₂BTTA’s nitroaromatic sensing relies on Förster resonance energy transfer (FRET) and electron-deficient analyte binding .

Biological Activity

2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid (CAS No. 2163052-04-6) is a compound with a molecular formula of C12H8N6O4 and a molecular weight of 300.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound features two triazole rings attached to a terephthalic acid backbone. This configuration allows for various interactions with biological targets. The compound is characterized by its ability to form stable coordination complexes with metal ions, which can enhance its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It acts as a ligand, facilitating the formation of metal-organic frameworks (MOFs) that can exhibit unique properties such as enhanced thermal stability and mechanical strength. In biological contexts, derivatives of this compound may inhibit or activate certain pathways by binding to target proteins or enzymes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Applications in Material Science

Beyond its biological applications, this compound is utilized in material science for developing advanced materials with specific properties. Its ability to form MOFs makes it valuable in sensing applications and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., triazole derivatives) with terephthalic acid analogs in polar solvents (e.g., ethanol or acetic acid) under acidic catalysis. For example, analogous triazole syntheses use glacial acetic acid as a catalyst and require reflux for 4+ hours, followed by solvent evaporation and recrystallization for purification . Purity is assessed via HPLC or FTIR, with inert-atmosphere storage recommended to prevent degradation .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the terephthalic acid backbone.

- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (300.23 g/mol) .

- FTIR to identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹).

- HPLC with UV detection for purity quantification (>95% is typical for research-grade material) .

Q. What experimental conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Stability is pH- and temperature-dependent. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation . Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in coordination chemistry?

- Methodological Answer : The triazole groups act as N-donor ligands, facilitating metal-organic framework (MOF) formation. Use density functional theory (DFT) simulations to model coordination geometries with transition metals (e.g., Cu²⁺ or Zn²⁺). Experimental validation involves X-ray crystallography of synthesized MOFs and spectroscopic titration to determine binding constants .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or solvent effects). Standardize protocols using:

- Dose-response curves across multiple replicates.

- Negative controls (e.g., solvent-only and parent terephthalic acid).

- Meta-analysis of published data to identify confounding variables (e.g., impurity profiles) .

Q. What factorial design approaches optimize reaction yields for derivatives of this compound?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Catalyst concentration, temperature, and reaction time.

- Response surface methodology (RSM) to identify optimal conditions. For example, triazole syntheses show higher yields with acetic acid catalysis at 80°C for 6 hours .

Q. How can computational tools predict the compound’s behavior in novel applications (e.g., catalysis or drug delivery)?

- Methodological Answer : Use molecular dynamics (MD) simulations to model diffusion in porous matrices (e.g., MOFs) or COMSOL Multiphysics for adsorption/desorption kinetics. AI-driven platforms like ChemOS can automate parameter optimization for synthesis scale-up .

Q. What safety protocols are essential when handling this compound in advanced catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.